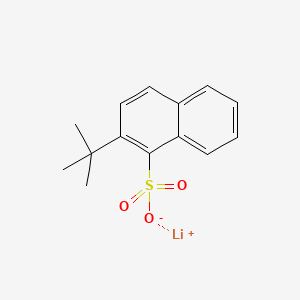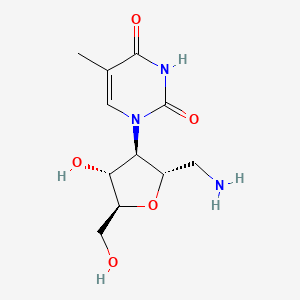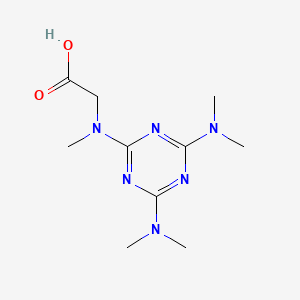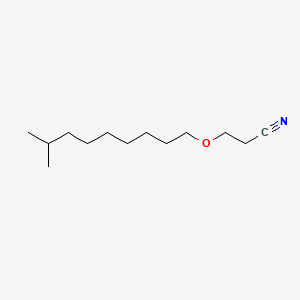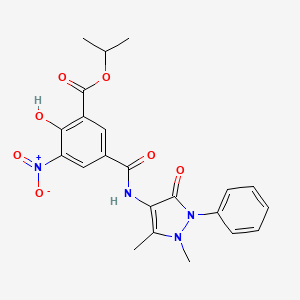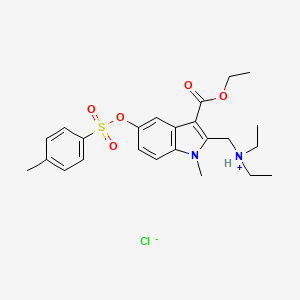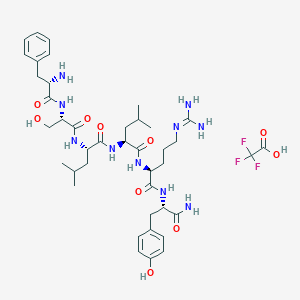
FSLLRY-NH2 trifluoroacetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FSLLRY-NH2 trifluoroacetate salt is a peptide antagonist of the protease-activated receptor 2 (PAR2). This compound is known for its ability to block agonist-induced itching in rodent models and inhibit agonist-induced cardiocyte remodeling and cytokine production by endothelial cells . The compound has a molecular formula of C39H60N10O8 · xC2HF3O2 and a molecular weight of 796.96 (free base basis) .
準備方法
The synthesis of FSLLRY-NH2 trifluoroacetate salt involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
化学反応の分析
FSLLRY-NH2 trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. The common reagents used in its synthesis include coupling reagents like HBTU or DIC, and protecting groups like Fmoc or Boc. The major product formed from these reactions is the desired peptide sequence, FSLLRY-NH2, which is then converted to its trifluoroacetate salt form .
科学的研究の応用
FSLLRY-NH2 trifluoroacetate salt has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies involving peptide synthesis and purification techniques.
Biology: Acts as a PAR2 antagonist, making it useful in studies related to cell signaling and receptor biology.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
作用機序
The mechanism of action of FSLLRY-NH2 trifluoroacetate salt involves its antagonistic effect on the protease-activated receptor 2 (PAR2). By binding to PAR2, it prevents the receptor from being activated by its natural agonists, thereby inhibiting downstream signaling pathways. This results in the reduction of cardiocyte remodeling, cytokine production, and visceral hypersensitivity .
類似化合物との比較
FSLLRY-NH2 trifluoroacetate salt can be compared with other PAR2 antagonists such as ENMD-1068 hydrochloride and AZ3451 . While all these compounds share the ability to inhibit PAR2, this compound is unique due to its specific peptide sequence and its high purity (≥98% HPLC). Other similar compounds include:
ENMD-1068 hydrochloride: Another PAR2 antagonist with different molecular structure.
AZ3451: A non-peptide PAR2 antagonist with distinct pharmacological properties.
This compound stands out due to its peptide nature and specific applications in both biological and medical research.
特性
分子式 |
C41H61F3N10O10 |
|---|---|
分子量 |
911.0 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H60N10O8.C2HF3O2/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24;3-2(4,5)1(6)7/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44);(H,6,7)/t27-,28-,29-,30-,31-,32-;/m0./s1 |
InChIキー |
YOHKVKBYKRRTME-YQWGHBPESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


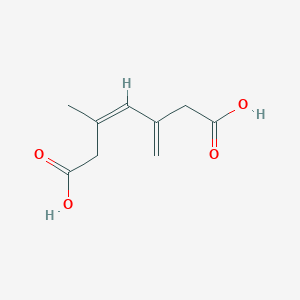
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
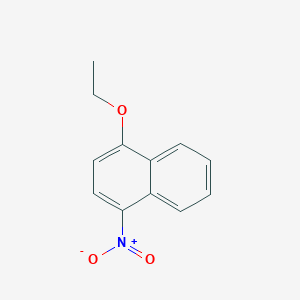
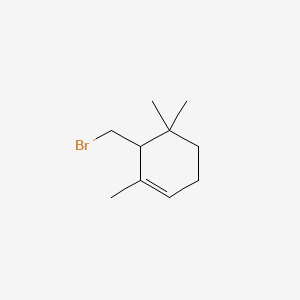
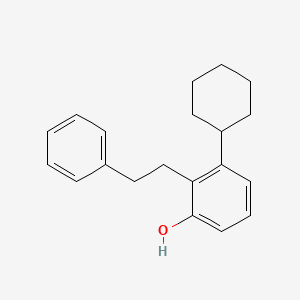
![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)
